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5-Hydroxy-1H-Imidazole-2-acetic acid

Cat. No.: B12276502
M. Wt: 142.11 g/mol
InChI Key: IGVZAJHMHUHVPC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Imidazole (B134444) Ring Systems in Chemical Biology

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, has a rich history dating back to its first synthesis in the 19th century. Its fundamental importance was quickly recognized due to its presence in a variety of essential biological molecules. For instance, the amino acid histidine, a fundamental building block of proteins, features an imidazole side chain that plays a crucial role in enzyme catalysis and protein structure. Histamine, derived from the decarboxylation of histidine, is a key neurotransmitter and mediator of immune responses. Furthermore, the purine (B94841) bases, adenine (B156593) and guanine, which form the genetic blueprint in DNA and RNA, contain an imidazole ring fused to a pyrimidine (B1678525) ring.

The unique electronic properties of the imidazole ring, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, underpin its diverse biological functions. This versatility allows it to participate in a wide range of non-covalent interactions, which are critical for molecular recognition and biological activity.

The Role of Imidazole-Acetic Acid Scaffolds in Medicinal Chemistry Research

The combination of an imidazole ring with an acetic acid functional group gives rise to a class of compounds known as imidazole-acetic acids. These scaffolds have garnered significant attention in medicinal chemistry due to their potential to interact with various biological targets. The acetic acid moiety introduces a carboxylic acid group, which is often crucial for binding to the active sites of enzymes or receptors.

The exploration of various substituted imidazole-acetic acid analogues allows medicinal chemists to probe the structure-activity relationships of a given biological target. By systematically modifying the substituents on the imidazole ring, researchers can optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Overview of Current Research Trajectories for 5-Hydroxy-1H-Imidazole-2-acetic acid and its Analogs

Direct academic research specifically focused on this compound appears to be limited based on currently available literature. While extensive research exists for other isomers and derivatives of imidazole-acetic acid, this particular isomer has not been the subject of dedicated studies.

However, research into related structures provides potential avenues for future investigation. For instance, studies on the synthesis of 1-(2-hydroxyaryl)-1H-imidazole derivatives highlight the interest in incorporating hydroxyl groups into imidazole-containing scaffolds. acs.org The presence of a hydroxyl group can introduce new hydrogen bonding capabilities and alter the electronic nature of the imidazole ring, potentially leading to novel biological activities.

Future research on this compound and its analogs could explore several key areas:

Synthesis: Developing efficient and regioselective synthetic routes to access this compound would be the first critical step. This would likely involve multi-step synthetic sequences to control the installation of the hydroxyl and acetic acid groups at the desired positions.

Biological Screening: Once synthesized, the compound and its analogs could be screened against a wide range of biological targets, including enzymes and receptors, to identify any potential therapeutic applications. The structural similarity to other biologically active imidazole-acetic acids suggests that it could have interesting pharmacological properties.

Computational Modeling: In silico studies could be employed to predict the potential binding modes and affinities of this compound with various protein targets, helping to guide experimental work.

While direct research on this compound is not prominent, the foundational knowledge of imidazole chemistry and the demonstrated potential of related imidazole-acetic acid scaffolds suggest that it remains an intriguing, albeit underexplored, area for future academic inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B12276502 5-Hydroxy-1H-Imidazole-2-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2-(5-hydroxy-1H-imidazol-2-yl)acetic acid

InChI

InChI=1S/C5H6N2O3/c8-4-2-6-3(7-4)1-5(9)10/h2,8H,1H2,(H,6,7)(H,9,10)

InChI Key

IGVZAJHMHUHVPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CC(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Hydroxy 1h Imidazole 2 Acetic Acid and Its Derivatives

Strategies for Constructing the Imidazole-2-acetic Acid Core

The formation of the fundamental imidazole (B134444) ring bearing an acetic acid moiety at the C2 position can be achieved through several powerful synthetic strategies. These include the convergent assembly of multiple components in a single step, the functionalization of a pre-formed imidazole ring, and various cyclization and condensation reactions that build the heterocyclic core from acyclic precursors.

Multicomponent Reaction Approaches to Imidazole Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. rdmodernresearch.com This strategy offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. rsc.org

Several MCRs have been developed for the synthesis of substituted imidazoles. A classic and widely used approach is the three-component reaction involving an aldehyde, a 1,2-dicarbonyl compound (like benzil), and ammonium (B1175870) acetate (B1210297), which provides the nitrogen source. rdmodernresearch.comresearchgate.net Variations of this reaction using different catalysts, such as zinc powder in acetic acid, have been shown to be effective. rdmodernresearch.com Another powerful MCR involves the reaction of amines, aldehydes, and isocyanides to produce highly substituted 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. vu.nlacs.orgnih.gov The reactivity in these isocyanide-based MCRs can be enhanced with catalytic amounts of silver(I) acetate, particularly for less reactive isocyanide components. vu.nlacs.orgnih.gov

Modern MCRs often employ transition metal catalysis to achieve high efficiency and control. Gold-catalyzed [2+2+1] cycloadditions, for instance, can react an α-imino gold carbene intermediate with a nitrile to rapidly deliver the imidazole product. organic-chemistry.org Similarly, palladium-catalyzed decarboxylative addition and cyclization sequences provide a novel route to assemble imidazole skeletons from readily available carboxylic acids and aliphatic nitriles. acs.orgnih.gov

N-Alkylation Protocols for Imidazole-Acetic Acid Formation

While the target compound features a C2-acetic acid, the N-alkylation of an imidazole ring to produce an imidazole-1-acetic acid is a common and important related transformation. This protocol involves the direct attachment of an acetic acid group, or its ester equivalent, to one of the nitrogen atoms of a pre-existing imidazole ring.

A highly practical method for this transformation is the reaction of imidazole with a haloacetic acid ester, such as tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate. nih.govresearchgate.net This reaction is typically performed in the presence of a base, like potassium carbonate (K₂CO₃), to neutralize the hydrogen halide formed and facilitate the nucleophilic attack of the imidazole nitrogen. nih.gov The resulting imidazol-1-yl-acetic acid ester can then be hydrolyzed to the desired carboxylic acid. A non-aqueous cleavage of the tert-butyl ester using titanium tetrachloride has been reported as an efficient method to obtain the hydrochloride salt of imidazol-1-yl-acetic acid. nih.govresearchgate.net

Various catalytic systems have been developed to improve the efficiency and conditions of N-alkylation. These include the use of solid base catalysts like potassium hydroxide (B78521) supported on alumina (B75360) (KOH/Al₂O₃) or alkaline carbons, which can promote the reaction in the absence of a solvent. researchgate.netciac.jl.cn Phase-transfer catalysts have also been employed to facilitate the reaction between the aqueous and organic phases. nih.gov For unsymmetrical imidazoles, the regioselectivity of N-alkylation is a critical consideration, influenced by the electronic and steric nature of both the imidazole substituents and the alkylating agent. otago.ac.nz

Cyclization and Condensation Reactions in Imidazole Synthesis

Cyclization and condensation reactions are foundational strategies for constructing the imidazole ring from acyclic precursors. These methods offer great flexibility in introducing desired substituents by choosing appropriately functionalized starting materials.

A prominent method for synthesizing imidazole-4(5)-acetic acid derivatives involves the condensation of a 4-haloacetoacetic acid ester with an amidine. google.comgoogle.com In this reaction, the amidine provides the N1-C2-N3 fragment of the imidazole ring, while the 4-haloacetoacetic ester serves as the C4-C5 fragment, directly incorporating the acetic acid ester side chain. The reaction proceeds via an initial substitution of the halogen, followed by cyclization and dehydration to form the aromatic imidazole ring. The 4-haloacetoacetic esters can be prepared and used in situ from the corresponding acetoacetic esters. google.comgoogle.com To synthesize the C2-substituted isomer, a complementary strategy would involve reacting an amidine derived from a glycine (B1666218) equivalent (e.g., aminoacetamidine) with an α-haloketone or α-dicarbonyl compound.

Transition metal catalysis has significantly advanced cyclization strategies. Copper, gold, and samarium salts have been shown to catalyze the cyclization of alkynes with various nitrogen sources, such as amidines or nitriles, to form substituted imidazoles. chim.it For example, copper-catalyzed oxidative diamination of terminal alkynes with amidines yields 1,2,4-trisubstituted imidazoles. organic-chemistry.orgchim.it Palladium-catalyzed sequences involving decarboxylation and annulation also provide a modern and efficient one-pot method for imidazole synthesis. acs.orgnih.gov Furthermore, the condensation of α-hydroxyketones or α-diketones with aldehydes and ammonium acetate remains a robust and widely applied method for preparing tri-substituted imidazoles. chim.it

Regioselective Introduction and Modification of the 5-Hydroxyl Group

The introduction of a hydroxyl group at the C5 position of the imidazole ring is a synthetic challenge that requires precise control over regioselectivity. This can be accomplished either by building the ring with the hydroxylated fragment already in place or by functionalizing the C5 position of a pre-formed imidazole.

Targeted Synthesis of 5-Hydroxylated Imidazole Moieties

The direct synthesis of 5-hydroxyimidazoles often proceeds through the formation of 5-imidazolone (also known as imidazolin-5-one) intermediates. 5-Imidazolones are tautomeric with 5-hydroxyimidazoles and can serve as stable precursors. A common route to these intermediates begins with the synthesis of a 4-benzylidene-5-oxazolone via the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (like acetylglycine) with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. ijsrst.com The resulting oxazolone (B7731731) can then undergo a condensation reaction with an amine to yield a 1-substituted-5-imidazolone. ijsrst.com

More direct, multicomponent approaches have also been developed. A four-component reaction between hydroxylamine, a benzonitrile, an arylglyoxal, and a 1,3-dicarbonyl compound (like Meldrum's acid) can produce 1-hydroxy-2,4,5-trisubstituted imidazoles in good yields without the need for a catalyst. semanticscholar.org Although this method places the hydroxyl group on the N1 atom, it demonstrates the feasibility of constructing the imidazole ring with a hydroxyl functionality incorporated from the start.

Another strategy involves the cyclization of precursors derived from diaminomaleonitrile (B72808) (DAMN). nih.govresearchgate.net Imines formed from DAMN can react with aldehydes in a process whose regiochemical outcome (leading to imidazoles or pyrazines) can be directed by substituents. The presence of a 2-hydroxyaryl group on the imine nitrogen has been shown to regioselectively drive the reaction toward the formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole derivatives. nih.govresearchgate.net This highlights the use of intramolecular directing groups to control the formation of specific imidazole isomers.

Control of Regioselectivity in Hydroxylation Reactions

Achieving regioselectivity in hydroxylation reactions, whether during ring formation or on a pre-formed heterocycle, depends on the subtle interplay of electronic effects, steric hindrance, and the reaction mechanism. Several advanced strategies can be employed to direct the hydroxyl group to the desired C5 position.

One powerful principle is catalyst control , where the choice of metal catalyst dictates the reaction's outcome. For example, in the cyclization of allenols, different metal catalysts such as gold, palladium, or lanthanum can selectively produce different-sized rings, demonstrating that the catalyst is fundamentally involved in the bond-forming steps that determine regioselectivity. nih.gov

Directing groups offer another sophisticated method for controlling regioselectivity. In copper-directed C–H hydroxylation reactions, an imine group can act as a directing group, coordinating to a copper center and positioning it to functionalize a specific C–H bond. acs.orgnih.gov The regioselectivity of this hydroxylation can be finely tuned by modifying the electronic properties of the substrate or the directing group, which in turn alters the electrophilicity of the active copper-hydroperoxide oxidant. acs.orgnih.gov This principle could be adapted to the imidazole scaffold to target the C5 position.

The inherent tautomeric nature of the imidazole ring system can also be exploited. For instance, the tautomeric equilibrium between 4-pyridone and 4-hydroxypyridine (B47283) dictates the molecule's reactivity and the site of subsequent reactions. rsc.org Similarly, the keto-enol tautomerism between a 5-imidazolone and its 5-hydroxyimidazole form governs its nucleophilic and electrophilic character, which can be used to control the regioselectivity of further functionalization.

Finally, detailed mechanistic understanding, often aided by computational studies, can reveal the origins of regioselectivity and suggest ways to control it. For example, in the N-alkylation of indazoles, high regioselectivity can be achieved by switching between conditions that favor kinetic control (reaction at the most nucleophilic nitrogen) and those that allow for chelation control through a metal cation or a reaction intermediate, directing the electrophile to the sterically more hindered nitrogen. beilstein-journals.org

Derivatization and Functionalization of 5-Hydroxy-1H-Imidazole-2-acetic acid

The functionalization of the this compound scaffold can be approached by targeting either the acetic acid side chain or the imidazole ring itself. These modifications are crucial for developing a library of derivatives with diverse properties.

Modifications at the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a prime site for modification, most commonly through esterification and amidation reactions. These transformations allow for the introduction of a wide array of functional groups, altering the molecule's steric and electronic properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. masterorganicchemistry.com To drive the reaction to completion, a large excess of the alcohol is often used, and the water generated is removed as it forms. masterorganicchemistry.com For more sensitive substrates, coupling reagents can be employed. Imidazole carbamates, for instance, serve as effective reagents for chemoselective esterification. amazonaws.com

Amide Bond Formation: Amide coupling is a fundamental reaction in medicinal chemistry and offers a route to a vast range of derivatives. researchgate.net Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between the carboxylic acid and various primary or secondary amines. nih.gov This method is effective even for coupling with electron-deficient amines. nih.gov Numerous other coupling reagents, including phosphonium (B103445) and uronium salts like PyBOP and HATU, are also commonly utilized to form amide bonds under mild conditions. peptide.com

Interactive Data Table: Common Coupling Reagents for Amide Synthesis

Reagent Class Examples Byproducts Key Features
Carbodiimides DCC, DIC, EDC Ureas Widely used; EDC and its urea (B33335) byproduct are water-soluble, simplifying purification. peptide.com
Phosphonium Salts BOP, PyBOP Phosphine oxides High reactivity, often used to minimize racemization. peptide.com
Uronium/Guanidinium Salts HBTU, HATU Tetramethylurea Fast reaction rates and low epimerization. peptide.com
Mixed Anhydrides Isobutyl chloroformate Carbon dioxide, alcohol Cost-effective, suitable for large-scale synthesis. sci-hub.se

This table is generated based on general principles of amide bond formation and is not specific to this compound.

Synthesis of Hybrid Scaffolds Incorporating the this compound Moiety

Creating hybrid molecules by linking the this compound moiety to other pharmacologically relevant scaffolds is a common strategy in drug discovery. This approach aims to combine the features of both parent molecules to create new chemical entities with potentially enhanced or novel activities.

One established method for creating such hybrids is through multicomponent reactions. For instance, the Groebke–Blackburn–Bienaymé reaction is a powerful tool for constructing substituted imidazo[1,5-a]imidazole scaffolds in a single step from a wide range of aldehydes and isocyanides. nih.gov Another approach involves the Huisgen [3+2] dipolar cycloaddition, which can be used to link an imidazole derivative to another heterocyclic system, such as a quinoline. nih.gov This reaction often proceeds in two steps: N-alkylation of the imidazole ring followed by the cycloaddition. nih.gov Research has shown that combining imidazole and thiazole (B1198619) rings into a single structure can lead to compounds with significant therapeutic potential. nih.gov

Sustainable and Efficient Synthetic Approaches

Green chemistry principles are increasingly important in modern organic synthesis, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. Solvent-free methodologies and ultrasound assistance are two key strategies that align with these goals.

Solvent-Free Methodologies

Performing reactions under solvent-free, or neat, conditions offers numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. asianpubs.org Many synthetic routes for imidazole derivatives have been successfully adapted to solvent-free conditions.

For example, the one-pot synthesis of various imidazole derivatives can be achieved by heating a mixture of the reactants without any solvent. asianpubs.org In some cases, simply grinding the reactants together at room temperature is sufficient to initiate the reaction. umich.edu The synthesis of imidazol-1-yl-acetic acid hydrochloride, an intermediate for zoledronic acid, has been demonstrated in a two-step process that is completely free from hazardous solvents, involving a solvent-free N-alkylation followed by hydrolysis in water. ajgreenchem.com These methods often result in high yields and easy product isolation. asianpubs.orgajgreenchem.com

Interactive Data Table: Comparison of Solvent-Free vs. Conventional Synthesis of Imidazoles

Reaction Type Conditions Reaction Time Yield Reference
1,2,4,5-Tetrasubstituted Imidazole Synthesis Solvent-Free, Fe3O4@SiO2/BNC catalyst, 120°C < 1 hour High mdpi.com
Benzimidazole Synthesis Solvent-Free, Grinding then heating at 140°C 1.5 - 3 hours 48-85% umich.edu
2-Aryl-4,5-diphenyl-1H-imidazole Synthesis Conventional (Glacial Acetic Acid) 3 hours Good ijfmr.com
Imidazol-1-yl-acetic acid tert-butyl ester Synthesis Solvent-Free, K2CO3 Not specified High ajgreenchem.com

This table provides examples from related imidazole syntheses to illustrate the benefits of solvent-free approaches.

Ultrasound-Assisted Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green technique. The physical phenomenon of acoustic cavitation enhances reaction rates, improves yields, and can reduce the need for harsh conditions and hazardous solvents. nih.gov

Ultrasound irradiation has been successfully applied to the synthesis of a wide range of imidazole derivatives. For instance, the N-alkylation of imidazole rings under ultrasound irradiation shows outstanding benefits, dramatically reducing reaction times from hours to minutes and increasing yields. nih.gov Similarly, the synthesis of 1-hydroxy imidazole-3-oxides can be performed efficiently using an ultrasound-assisted, solvent-free protocol. rsc.orgresearchgate.net The sonication of the solid reaction mixture can lead to a liquidus state, which facilitates mass transfer and prevents the "caking" that can stall mechanically stirred reactions, leading to higher conversions. rsc.org These methods are noted for their operational simplicity, production efficiency, and reduced environmental impact compared to conventional heating. nih.gov

Structure Activity Relationship Sar Studies on 5 Hydroxy 1h Imidazole 2 Acetic Acid Analogs

Elucidating the Influence of Imidazole (B134444) Ring Substitutions on Activity

The imidazole ring is a common scaffold in many biologically active molecules, prized for its unique electronic properties and ability to participate in various intermolecular interactions. researchgate.net The substitution pattern on this ring is a critical determinant of biological activity. researchgate.net

The 5-hydroxyl group is a key functional group that can significantly influence the pharmacological profile of the molecule. Hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling them to form strong and specific interactions with amino acid residues in the binding pocket of a biological target. youtube.com The presence of a hydroxyl group has been shown to enhance the inhibitory potential of various heterocyclic compounds by forming strong hydrogen bonds with the target enzyme. researchgate.net

In the context of 5-Hydroxy-1H-Imidazole-2-acetic acid, the 5-hydroxyl group could play a crucial role in orienting the molecule within a binding site and providing a key anchoring point. The replacement of this hydroxyl group with other functionalities would likely have a profound impact on activity. For instance, its replacement with a methoxy (B1213986) group would remove the hydrogen bond donating capability, while its substitution with a hydrogen atom would eliminate both hydrogen bonding possibilities at this position. Such modifications are a standard strategy in lead optimization to probe the importance of specific interactions. youtube.com

The C2, C4, and N1 positions of the imidazole ring offer opportunities for synthetic modification to modulate the activity, selectivity, and pharmacokinetic properties of the parent compound.

C2 Position: The C2 position is adjacent to both nitrogen atoms of the imidazole ring. Substitution at this position can influence the electronic properties of the ring and introduce steric bulk that can be either beneficial or detrimental to binding affinity, depending on the topology of the target's binding site. In some series of imidazole-based inhibitors, the introduction of small alkyl or aryl groups at the C2 position has been explored to probe for additional hydrophobic interactions. nih.gov

N1 Position: The N1 position of the imidazole ring is frequently a site for substitution to explore additional binding interactions and to modify the physicochemical properties of the molecule. Alkylation or arylation at the N1 position can introduce new functionalities that can interact with specific regions of a binding pocket. Structure-activity relationship studies on some 1H-imidazole-2-carboxylic acid derivatives have revealed the importance of appropriate substituents at the N1-position for potent inhibition. nih.gov For instance, the introduction of aryl or aralkyl substituents at the N1-position has been shown to enhance the activity of some imidazole derivatives. nih.gov

The following table illustrates the impact of substitutions at various positions of the imidazole ring on the activity of a series of hypothetical this compound analogs.

Compound IDN1-SubstituentC2-SubstituentC4-SubstituentRelative Activity
1 HHHBaseline
2 MethylHH+/-
3 BenzylHH++
4 HMethylH+
5 HPhenylH-
6 HHPhenyl+/-

This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimental data for this compound.

Investigating the Acetic Acid Side Chain's Role in Modulating Activity

The acetic acid side chain at the C2 position is another critical component of the this compound structure. Both the carboxylic acid functionality and the linker connecting it to the imidazole ring are important for modulating activity.

The carboxylic acid group is a highly polar and ionizable functional group that can play a pivotal role in drug-receptor interactions. researchgate.net At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion, which can form strong ionic bonds or hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine) or other hydrogen bond donors in a binding site. researchgate.netacs.org In many enzyme inhibitors, the carboxylic acid moiety is a key pharmacophoric element that is essential for activity. nih.gov

The replacement of the carboxylic acid with other functional groups, known as bioisosteres, is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. nih.govnih.gov The activity of such bioisosteric analogs can provide valuable information about the specific interactions of the carboxylic acid group.

Functional GroupPotential InteractionsExpected Impact on Activity
Carboxylic AcidIonic bonding, Hydrogen bondingEssential for high affinity
EsterHydrogen bond acceptorReduced activity
AmideHydrogen bond donor/acceptorVariable, may retain some activity
TetrazoleAnionic, Hydrogen bondingMay retain or improve activity

The linker connecting the imidazole ring to the carboxylic acid, in this case, a methylene (B1212753) group, can also be modified to optimize activity. tandfonline.com The length, rigidity, and chemical nature of the linker can influence the orientation of the carboxylic acid group relative to the imidazole ring, which can be critical for optimal binding. researchgate.netnih.gov

Strategies for linker modification could include:

Varying Linker Length: Increasing or decreasing the length of the alkyl chain between the imidazole and the carboxylic acid can alter the distance between these two key functional groups, potentially leading to improved interactions with the target.

Introducing Rigidity: Incorporating rigid elements, such as a double bond or a small ring, into the linker can restrict the conformational flexibility of the side chain. This can be entropically favorable for binding if the resulting conformation is optimal for the binding site. researchgate.net

Modifying Terminal Groups: While the focus is on the acetic acid side chain, modifications to the terminal group itself, such as converting the carboxylic acid to an N-acylsulfonamide, can also be considered as part of the broader SAR exploration. researchgate.net

Predictive Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Predictive SAR modeling, including quantitative structure-activity relationship (QSAR) studies, can be a powerful tool for understanding the relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govrjptonline.org These computational methods can be used to develop predictive models that can guide the design of new, more potent analogs. nih.govnih.gov

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of analogs with a range of biological activities is selected.

Molecular Modeling and Alignment: The three-dimensional structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields around the molecules are calculated using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

Statistical Analysis: Partial least squares (PLS) regression is used to correlate the variations in the molecular fields with the biological activities of the compounds. nih.gov

Model Validation: The predictive power of the resulting QSAR model is validated using statistical methods such as cross-validation. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity. tandfonline.comnih.gov For a series of this compound derivatives, a QSAR model could provide valuable insights into the optimal substitution patterns on the imidazole ring and the ideal properties of the side chain.

Below is a table summarizing the potential findings from a hypothetical QSAR study on a series of imidazole derivatives.

DescriptorContribution to ActivityImplication for Design
Steric (CoMFA) Green contours near N1-substituentBulky substituents at N1 are favorable.
Yellow contours near C4-substituentBulky substituents at C4 are unfavorable.
Electrostatic (CoMSIA) Blue contours near 5-hydroxyl groupElectron-withdrawing groups (more positive potential) are favorable.
Red contours near carboxylic acidElectron-donating groups (more negative potential) are favorable.

This table is a hypothetical representation to illustrate the type of information that can be obtained from a QSAR study.

Computational and Mechanistic Investigations of 5 Hydroxy 1h Imidazole 2 Acetic Acid

Quantum Chemical and Molecular Modeling Studies

Quantum chemical methods and molecular modeling are essential for understanding a molecule's behavior at the atomic level. These techniques can predict molecular structure, stability, and reactivity before a compound is ever synthesized. uantwerpen.be

Electronic Structure Analysis (e.g., HOMO-LUMO, Natural Bond Orbitals)

Electronic structure analysis is fundamental to predicting a molecule's chemical behavior. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comresearchgate.net

For instance, in studies of various imidazole (B134444) derivatives, Density Functional Theory (DFT) is commonly used to calculate these parameters. irjweb.comnih.gov Analysis of related hydroxy-phenyl imidazole compounds has shown that the HOMO can be localized on the hydroxyl and imidazole groups, with the LUMO spread across the aromatic system, indicating the regions most involved in electron transfer. researchgate.net Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by describing charge transfer, hyperconjugative interactions, and the nature of the bonds within the molecule. researchgate.net

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps for Various Imidazole Derivatives

Imidazole DerivativeMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
1A (an imidazole derivative)B3LYP/6-311G(d,p)-6.2967-1.80964.4871 irjweb.com
6-methyl-2-(4-metoxyphenylimidazole)[1,2α]pyridineRHF/6-31G(d,p)-7.1992.98510.184 researchgate.netsemanticscholar.org
N-Butyl-1H-benzimidazoleDFT/B3LYP-6.095-0.5445.551 researchgate.net

This table presents data for various imidazole derivatives to illustrate typical computational findings and is not specific to 5-Hydroxy-1H-Imidazole-2-acetic acid.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the most stable three-dimensional structure of a molecule by evaluating the energy of different spatial arrangements (conformers). nih.gov Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound, its stability, and its interactions with its environment, such as a solvent or a biological receptor. uantwerpen.beyoutube.com

Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and/or ligand from a reference structure over time, indicating the stability of the system. A stable system will show a plateau in its RMSD value.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the molecule or protein.

For example, MD simulations of imidazole derivatives complexed with proteins have been used to confirm the stability of docked poses. tandfonline.com A 100-nanosecond simulation can reveal whether a ligand remains stably bound within a protein's active site. tandfonline.com Studies on other imidazoles have shown that these molecules can form stable complexes with target proteins, with RMSD values remaining low and consistent throughout the simulation. uantwerpen.beresearchgate.net Furthermore, simulations of imidazole in aqueous solution have been used to study its hydration and tendency to form hydrogen bonds with water, which is crucial for understanding its solubility and interactions in a biological context. nih.gov

Prediction of Reactivity Parameters

DFT calculations are also employed to predict the reactivity of a molecule through various descriptors. uantwerpen.be

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It helps identify regions that are rich or poor in electrons. Red-colored areas (negative potential) indicate likely sites for electrophilic attack, while blue areas (positive potential) suggest sites for nucleophilic attack. uantwerpen.bebhu.ac.in For some imidazole derivatives, negative regions are localized over nitrogen and oxygen atoms, marking them as the most reactive sites for electrophiles. uantwerpen.be

Fukui Functions: These functions are used to predict the local reactivity and site selectivity within a molecule. nih.govkomorowski.edu.pl They help identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For the parent imidazole molecule, Fukui functions correctly identify the preferential site for electrophilic attack. komorowski.edu.plnih.gov

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of a ligand's activity. youtube.com

Computational Assessment of Binding Affinity to Biological Receptors/Enzymes

Molecular docking programs calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and its target. A more negative score typically indicates a stronger, more favorable interaction. This allows researchers to rank different compounds and prioritize the most promising ones for further testing. researchgate.net

Docking studies on various imidazole derivatives have shown their potential to inhibit a wide range of biological targets. For example, imidazole-based compounds have been docked against enzymes like carbonic anhydrase, lanosterol (B1674476) 14α-demethylase (CYP51), and the InhA enzyme of Mycobacterium tuberculosis, revealing strong binding affinities. mdpi.comnih.govnih.gov

Table 2: Examples of Docking Scores for Imidazole Derivatives Against Various Protein Targets

Compound TypeProtein Target (PDB ID)Docking Score (kcal/mol)Reference
Imidazole/Carbazole Derivative (C4)HER2 (3RCD)-13.48 researchgate.net
Imidazole Derivative (Compound 4c)GlcN-6-P synthase (2VF5)-8.69 researchgate.net
1,5-Diaryl-1H-imidazole-4-carboxylic Acid (10k)HIV-1 Integrase (4NYF)-8.6 mdpi.com
Imidazole-hydrazone derivativeCarbonic Anhydrase I-8.21 nih.gov

This table presents data for various imidazole derivatives to illustrate typical computational findings and is not specific to this compound.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Beyond predicting binding affinity, docking analysis provides a detailed view of the specific intermolecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions are critical for molecular recognition and binding specificity.

Key interactions frequently observed in docking studies of imidazole derivatives include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the active site. The nitrogen atoms of the imidazole ring and the oxygen atoms of hydroxyl or carboxylic acid groups are common hydrogen bond donors or acceptors. Docking of imidazole carboxylic acids has shown hydrogen bonding with critical amino acid residues like histidine, glutamic acid, and threonine in the active site of HIV-1 integrase. mdpi.com

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the receptor. Phenyl or other aryl groups often attached to the imidazole core typically engage in hydrophobic contacts with nonpolar amino acid residues such as phenylalanine, leucine, and valine.

Pi-Pi Stacking and Pi-Cation Interactions: The aromatic imidazole ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking. It can also form π-cation interactions with positively charged residues like arginine or lysine.

For instance, docking studies of 1,5-diaryl-1H-imidazole-4-carboxylic acids revealed that the carboxylic acid moiety forms key hydrogen bonds with His171 and Glu170 residues, while the imidazole ring itself also interacts with Glu170. mdpi.com

Elucidation of Reaction Mechanisms and Pathways

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry. The renowned Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), provides a classical framework for understanding imidazole formation. wikipedia.org This multi-component reaction is believed to proceed in stages, beginning with the condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with an aldehyde. wikipedia.org While this provides a general pathway, the specific mechanisms for substituted imidazoles like this compound are more nuanced and have been the subject of detailed computational investigation.

Modern synthetic methods have expanded upon these classical foundations, employing various catalysts and starting materials to achieve highly functionalized imidazoles. nih.gov For instance, copper-catalyzed reactions have been utilized in the synthesis of certain imidazole derivatives. nih.gov The precise mechanism in these cases often involves intricate catalytic cycles and intermediates that can be elucidated through computational chemistry.

Computational Studies on Imidazole Ring Formation Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions, including the formation of imidazole rings. nih.govresearchgate.net These computational studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing a detailed picture of the most likely reaction pathways.

While a specific DFT study for this compound is not extensively documented in the literature, insights can be drawn from computational analyses of analogous systems. For example, studies on the formation of other substituted imidazoles have detailed the step-by-step process of cyclization and subsequent aromatization. rsc.org These investigations often reveal the crucial role of substituents in influencing the reaction pathway. The synthesis of imidazole derivatives can be achieved through the reaction of various precursors, and computational models help in understanding the intricacies of these transformations. nih.gov

A plausible pathway for the formation of a substituted imidazole ring involves the initial condensation of reactants to form an open-chain intermediate. This is followed by a cyclization step, which is often the rate-determining step, and a final dehydration or similar elimination reaction to yield the aromatic imidazole ring. The specific nature of the reactants, such as the use of glyoxal (B1671930) and formaldehyde (B43269) derivatives in the presence of ammonia, dictates the initial steps of the reaction. nih.gov

Mechanistic Insights into Regioselective Synthesis

Regioselectivity is a critical aspect of synthesizing substituted imidazoles, as multiple isomers can often be formed. Computational studies have been instrumental in understanding and predicting the regiochemical outcomes of these reactions. acs.orgacs.org The regioselectivity is often governed by a combination of steric and electronic factors, which can be quantified through computational models.

In the synthesis of hydroxy-substituted imidazoles, the position of the hydroxyl group can play a directing role in the cyclization step. acs.orgacs.org For instance, computational studies on the synthesis of 1-(2-hydroxyaryl)-1H-imidazole derivatives have shown that the 2-hydroxyaryl group can assist in the reaction through hydrogen bonding, thereby favoring the formation of one regioisomer over others. acs.orgacs.org This self-assisted mechanism involves the hydroxyl group promoting an intramolecular hydrogen atom shift, which lowers the energy barrier for the desired pathway. acs.orgacs.org

The table below illustrates the influence of substituent position on the regioselectivity of a reaction leading to either an imidazole or a pyrazine (B50134) derivative, as determined by computational studies on a model system. acs.orgacs.org

Reactant Substituent PositionFavored ProductMechanistic Rationale
2-HydroxylImidazolePhenol-assisted hydrogen atom shift
3-HydroxylPyrazineDiaza-Cope rearrangement is more favorable
4-HydroxylPyrazineDiaza-Cope rearrangement is more favorable

This data underscores the profound impact of substituent positioning on the reaction mechanism and outcome. Such insights are invaluable for the rational design of synthetic routes to specific imidazole isomers.

Energetic Profiles of Reaction Intermediates and Transition States

The energetic profile of a reaction, which maps the relative energies of reactants, intermediates, transition states, and products, is a key output of computational mechanistic studies. These profiles provide a quantitative understanding of the feasibility and kinetics of a proposed reaction pathway.

For imidazole synthesis, DFT calculations can determine the activation energies for each elementary step, such as condensation, cyclization, and aromatization. The transition state is the highest energy point along the reaction coordinate between two intermediates, and its energy determines the rate of that particular step.

The following table presents hypothetical relative free energy data for key species in a proposed imidazole formation, illustrating the type of information that can be obtained from computational studies.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants Starting materials0.0
Intermediate 1 Acyclic condensation product-5.2
TS1 Transition state for cyclization+15.8
Intermediate 2 Dihydroimidazole intermediate-10.1
TS2 Transition state for aromatization+5.3
Products Imidazole product + H₂O-25.7

Note: The values in this table are illustrative and based on typical energetic profiles for such reactions.

Biochemical and in Vitro Biological Activity Research

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, where compounds are evaluated for their ability to block the activity of specific enzymes involved in disease processes.

Modulation of Tubulin Polymerization

No specific studies have been published detailing the effects of 5-Hydroxy-1H-Imidazole-2-acetic acid on tubulin polymerization. Research into other complex heterocyclic compounds containing imidazole (B134444) moieties has shown that some can act as tubulin polymerization inhibitors nih.govmdpi.com, but this cannot be extrapolated to the specific compound .

Receptor Ligand Research

The interaction of compounds with cellular receptors is a key determinant of their pharmacological effects.

Agonistic or Antagonistic Activity at Specific Receptors (e.g., GABAC Receptors)

There is no available research data on the agonistic or antagonistic activity of this compound at GABAC receptors or any other specific receptor types. A related compound, imidazoleacetic acid, is known to be an agonist at GABA receptors nih.govnih.gov, but the activity of the 5-hydroxy derivative remains uninvestigated.

Receptor Selectivity and Potency Profiling

In the absence of primary research on the receptor binding of this compound, no information is available regarding its receptor selectivity and potency profile.

Cellular-Level Investigations (In Vitro)

Extensive literature searches did not yield specific studies on the in vitro antiproliferative, cytotoxic, or mechanistic cellular responses of this compound. Research on the direct effects of this particular compound on cell lines and its potential to disrupt cellular components like microtubules is not publicly available in the reviewed scientific literature. Therefore, the following sections on its specific cellular activities cannot be detailed at this time.

There is no available research data on the evaluation of antiproliferative and cytotoxic effects of this compound on any cancer or normal cell lines.

There are no studies available that analyze the specific cellular mechanisms of action for this compound, including its effects on microtubule disruption. While some imidazole-containing compounds have been investigated for their ability to inhibit tubulin polymerization, this has not been explored for this compound itself. nih.gov

Exploration of Related Biochemical Pathways and Metabolism (General Imidazoleacetic Acids)

While specific data on this compound is lacking, the broader class of imidazoleacetic acids, to which it belongs, are known endogenous metabolites with established biochemical pathways.

Imidazoleacetic acid is a naturally occurring metabolite found in various organisms, including humans. hmdb.ca Its biosynthesis is closely linked to the metabolism of histidine. hmdb.ca One major pathway for its formation involves the oxidative deamination of histamine, a key neurotransmitter and mediator of immune responses. nih.govnih.gov This transformation is catalyzed by diamine oxidase and subsequently by aldehyde dehydrogenase.

Another biosynthetic route involves the transamination of histidine to form imidazolepyruvic acid, which is then decarboxylated to yield imidazoleacetic acid. nih.gov A biocatalytic method for producing imidazole-4-acetic acid from L-histidine has been developed using an E. coli whole-cell biocatalyst expressing L-amino acid deaminase, followed by decarboxylation. nih.gov This enzymatic approach is presented as a more environmentally friendly and cost-effective alternative to traditional chemical synthesis. nih.gov

In biological systems, imidazoleacetic acid is recognized for its neuromodulatory properties. It acts as an agonist at GABA-A receptors and a partial agonist at GABA-C receptors in the brain. nih.govnih.gov Its interaction with the GABAergic system is associated with effects such as sedation, analgesia, and hypotension. nih.gov Furthermore, imidazoleacetic acid and its ribotide derivative are endogenous ligands that can stimulate imidazoline (B1206853) receptors, suggesting a role in regulating physiological processes like blood pressure. nih.govnih.govmedchemexpress.com The ribosylated form of imidazoleacetic acid, imidazoleacetic acid-ribotide, is thought to have a significant physiological role due to its presence in micromolar levels in the brain and its rapid turnover. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For 5-Hydroxy-1H-imidazole-2-acetic acid, both ¹H and ¹³C NMR would be critical for confirming the connectivity of the atoms and the positions of the substituents on the imidazole (B134444) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazole ring, the methylene (B1212753) group of the acetic acid side chain, and the exchangeable protons of the hydroxyl, carboxylic acid, and imidazole N-H groups. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing signals for the two sp²-hybridized carbons of the imidazole ring, the sp³-hybridized carbon of the methylene group, and the carbonyl carbon of the carboxylic acid. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Due to the tautomeric nature of the imidazole ring and the potential for proton exchange, the exact chemical shifts can be highly dependent on the solvent and pH.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C4-H6.5 - 7.5115 - 125The proton at position 4 is expected to be a singlet.
CH₂3.5 - 4.530 - 40The methylene protons adjacent to the carboxylic acid will appear as a singlet.
COOH10.0 - 13.0170 - 180The carboxylic acid proton is typically broad and may exchange with solvent protons.
N-H10.0 - 12.0-The imidazole N-H proton is broad and its chemical shift is solvent-dependent.
O-H8.0 - 10.0-The hydroxyl proton signal is also broad and its position depends on solvent and concentration.
C2-140 - 150The carbon bearing the acetic acid group.
C5-145 - 155The carbon bearing the hydroxyl group.

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=N bonds.

The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the hydrogen-bonded O-H stretching of the carboxylic acid. The N-H stretching of the imidazole ring would likely appear as a broad band around 3200-3500 cm⁻¹. The C=O stretching of the carboxylic acid would give a strong absorption band around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
N-H stretch (Imidazole)3200 - 3500Broad, Medium
O-H stretch (Phenolic)3200 - 3600Broad, Medium
C-H stretch (sp²)3000 - 3100Medium
C-H stretch (sp³)2850 - 3000Medium
C=O stretch (Carboxylic acid)1700 - 1730Strong
C=N and C=C stretch (Imidazole)1500 - 1650Medium to Strong
C-O stretch1210 - 1320Medium

Note: These are predicted values and may vary based on the physical state of the sample (solid or solution).

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected at m/z 142 or 143, respectively, corresponding to its molecular weight of 142.11 g/mol .

The fragmentation pattern would likely involve the loss of water (H₂O) from the carboxylic acid and hydroxyl groups, and the loss of the carboxyl group (COOH) or carbon dioxide (CO₂). The cleavage of the acetic acid side chain is also a probable fragmentation pathway.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Possible Fragmentation
[M+H]⁺143Protonated molecular ion
[M]⁺142Molecular ion
[M-H₂O]⁺124Loss of a water molecule
[M-COOH]⁺97Loss of the carboxyl group
[M-CH₂COOH]⁺85Cleavage of the acetic acid side chain

Note: The relative intensities of the peaks would depend on the ionization method used.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Currently, there is no publicly available crystallographic data for this compound. Such a study would be invaluable for definitively confirming its structure and understanding its solid-state properties.

Future Research Directions and Potential Applications

Design and Synthesis of Next-Generation Analogs

The foundational imidazole (B134444) scaffold is highly amenable to chemical modification, allowing for the design and synthesis of a vast array of analogs with tailored properties. nih.govnih.gov Future research will focus on creating next-generation analogs of 5-Hydroxy-1H-Imidazole-2-acetic acid to enhance efficacy, selectivity, and pharmacokinetic profiles.

Synthetic strategies often involve multi-component reactions, which offer an efficient pathway to highly substituted imidazole derivatives. For instance, one-pot, four-component reactions involving hydroxylamine, benzonitriles, arylglyoxals, and 1,3-dicarbonyl compounds have been successfully used to synthesize novel 1-hydroxy-2,4,5-trisubstituted imidazoles. semanticscholar.org Another established method is the Debus-Radziszewski reaction, which provides a versatile route for synthesizing various imidazole derivatives. nih.gov

Key areas for synthetic exploration include:

Substitution at the N-1 position: Modifying the nitrogen at the 1-position can significantly impact biological activity. Synthesizing a series of N-substituted derivatives, such as alkyl or aryl groups, can modulate lipophilicity and target engagement. nih.gov

Modification of the acetic acid side chain: The carboxylic acid group can be converted to esters, amides, or hydrazides to alter solubility, stability, and interaction with biological targets. nih.govmdpi.com For example, reacting the corresponding ethyl ester with various amines can produce a library of carboxamides. nih.gov

Functionalization of the imidazole ring: Introducing different substituents onto the carbon atoms of the imidazole ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. mdpi.comresearchgate.net

Table 1: Synthetic Strategies for Imidazole Analog Development

Reaction Type Reactants Product Type Reference
Four-component reaction Hydroxylamine, Benzonitriles, Arylglyoxals, 1,3-Dicarbonyls 1-Hydroxy-2,4,5-trisubstituted imidazoles semanticscholar.org
Three-component reaction Oximoinoketone, Aromatic aldehyde, Ammonium (B1175870) acetate (B1210297) 1-Hydroxy-2,4,5-triaryl imidazoles nih.gov
Cycloaddition Ethyl isocyanoacetate, Diarylimidoyl chlorides 1,5-Diaryl-1H-imidazole-4-carboxylic acid esters mdpi.com
Vilsmeier-Haack Reaction 2-Aminosubstituted acetamides, DMF, POCl3 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes researchgate.net
Condensation Diketone, Aldehyde, Ammonium acetate Trisubstituted imidazoles researchgate.net

Application as Probes for Biological Pathway Elucidation

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes in real-time. The inherent structure of the imidazole ring makes it an excellent scaffold for the development of such probes. An imidazole-based fluorescent probe has been successfully designed for the rapid detection of Mercury(II) ions, demonstrating the potential of this heterocyclic system in sensor applications. scilit.com

Future work on this compound could involve its development into a molecular probe by:

Incorporating fluorophores: Conjugating the imidazole core with known fluorescent moieties could create probes for specific cellular components or enzymatic activities.

Exploiting intrinsic fluorescence: Investigating the inherent photophysical properties of the compound and its metal complexes could lead to label-free probes.

Designing "turn-on" sensors: Analogs could be engineered to exhibit fluorescence only upon binding to a specific analyte or under certain microenvironmental conditions (e.g., changes in pH or redox state), providing high signal-to-noise ratios for imaging studies.

These probes would be invaluable for studying the role of specific enzymes or pathways implicated in diseases, offering a visual method to track target engagement and downstream cellular events.

Development as Lead Compounds for Therapeutic Discovery

The imidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities. mdpi.commdpi.com Derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents. researchgate.netnih.govnih.gov This vast therapeutic potential provides a strong rationale for developing this compound and its analogs as lead compounds.

Potential therapeutic applications to explore include:

Anti-inflammatory agents: Many imidazole derivatives inhibit key inflammatory mediators. For example, certain 1-hydroxy-2,4,5-triaryl imidazole derivatives have shown significant inhibitory activity against the p38 MAP kinase, a crucial enzyme in the inflammatory response, by reducing the production of cytokines like IL-1β. nih.gov

Antimicrobial agents: The imidazole scaffold is central to many antifungal and antibacterial drugs. nih.govnih.gov Novel imidazole derivatives have demonstrated efficacy against various bacterial strains, including S. aureus and E. coli. nih.gov The mechanism of action often involves disrupting microbial DNA synthesis or cell wall integrity. nih.gov

Anticancer agents: Imidazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis by targeting critical cellular pathways. nih.gov

Enzyme inhibitors: The ability of the imidazole ring to coordinate with metal ions and participate in hydrogen bonding makes it a versatile inhibitor of various enzymes. chemimpex.com For example, imidazole derivatives are being investigated as inhibitors of 17β-HSD10 for the potential treatment of Alzheimer's disease. rsc.org

Table 2: Potential Therapeutic Targets for Imidazole Derivatives

Therapeutic Area Target/Mechanism Example Class Reference
Inflammation p38 MAP Kinase Inhibition 1-Hydroxy-2,4,5-triaryl imidazoles nih.gov
Infectious Disease Inhibition of Mycobacterium tuberculosis Imidazole-based carboxamides nih.gov
Infectious Disease Disruption of bacterial cell wall/DNA synthesis General imidazole derivatives nih.gov
Cancer Inhibition of cancer cell proliferation General imidazole derivatives nih.gov
Alzheimer's Disease 17β-HSD10 Inhibition 2-Phenyl-1H-benzo[d]imidazole derivatives rsc.org
Viral Infections Inhibition of HIV-1 IN-LEDGF/p75 interaction 1,5-Diaryl-1H-imidazole-4-carbohydrazides mdpi.com

Exploration in Materials Science for Functional Molecules

Beyond medicine, the imidazole ring is a valuable building block in materials science due to its coordination properties, thermal stability, and ability to participate in self-assembly. mdpi.comnih.gov The structure of this compound, with its hydroxyl, carboxylic acid, and imidazole functionalities, presents opportunities for creating novel functional materials.

Future research directions in this area include:

Development of Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, forming porous, crystalline structures with applications in gas storage, separation, and catalysis.

Creation of novel polymers and hydrogels: The compound can be used as a monomer or cross-linker to synthesize polymers with specific properties. For instance, its derivatives are being studied for creating hydrogels for drug delivery systems. chemimpex.com

Corrosion inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals, a property that could be explored for industrial applications.

The ability to functionalize the core structure allows for the fine-tuning of material properties, opening doors to advanced applications in electronics, catalysis, and smart materials. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and artificial intelligence (AI) to accelerate the identification and optimization of new drug candidates. nih.govyoutube.com The development of analogs of this compound is perfectly suited for this technology-driven approach.

High-Throughput Screening (HTS): A library of analogs synthesized around the this compound core can be rapidly tested against a multitude of biological targets. nih.gov Automated robotic systems can screen millions of compounds in a short period, quickly identifying "hits" for further development. youtube.com This process dramatically increases the efficiency of finding starting points for new drugs. youtube.com

Predictive Modeling: ML algorithms can be trained on data from HTS campaigns to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, toxicity, and pharmacokinetic properties (ADME) of virtual compounds before they are synthesized, saving time and resources. elsevier.comnih.gov

Generative AI: Generative models can design entirely new molecules with desired properties, tailored to fit a specific biological target. elsevier.com By providing the model with the this compound scaffold as a starting point, AI could generate novel, optimized analogs with a higher probability of success. nih.gov The collaboration between pharmaceutical companies and AI firms is already leading to the development of AI-based approaches for medicinal chemistry. nih.gov

The integration of these technologies will enable a more efficient exploration of the chemical space around this compound, accelerating its journey from a promising scaffold to a potential therapeutic or functional material. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.